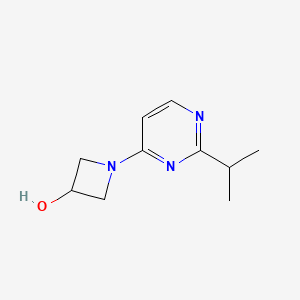

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)10-11-4-3-9(12-10)13-5-8(14)6-13/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKSFVWLTBFCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Azetidine Scaffolds in Modern Heterocyclic Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as pivotal structural motifs in modern organic and medicinal chemistry. For a considerable period, their synthesis and application were somewhat limited due to the inherent ring strain of the four-membered ring, which was perceived to impart instability. However, recent advancements in synthetic methodologies have overcome many of these challenges, leading to a surge in the exploration of azetidine-containing compounds.

The unique conformational constraints and the three-dimensional character of the azetidine (B1206935) ring make it an attractive scaffold for the design of bioactive molecules. jmchemsci.com Its rigid structure can help in pre-organizing appended functional groups in a specific spatial orientation, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the nitrogen atom within the azetidine ring can serve as a key point for substitution, allowing for the facile introduction of diverse chemical functionalities.

In medicinal chemistry, the incorporation of an azetidine moiety into a drug candidate can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, increased aqueous solubility, and better membrane permeability. This has led to the inclusion of the azetidine scaffold in a number of clinically approved drugs and investigational new drug candidates.

Significance of Pyrimidine Moieties in Molecular Design and Functionality

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry and holds immense significance in the realm of molecular design, particularly in the context of biologically active compounds. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically linked to the chemistry of life. This inherent biological relevance has inspired chemists to explore a vast chemical space of pyrimidine derivatives for therapeutic applications.

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity and specificity. nih.gov The two nitrogen atoms in the pyrimidine ring are capable of acting as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors.

The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of electronic and steric properties to optimize biological activity. rjptonline.orgpharmaguideline.com Consequently, pyrimidine derivatives have been successfully developed as potent agents for a broad spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov The continued exploration of novel pyrimidine-based architectures remains a highly active and fruitful area of chemical research.

Overview of 1 2 Isopropylpyrimidin 4 Yl Azetidin 3 Ol As a Subject of Academic Investigation

Strategic Approaches to the Azetidin-3-ol Core Synthesis

The azetidine ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. Its synthesis, particularly with substitution at the C-3 position, demands specialized and often elegant chemical strategies to overcome the inherent ring strain.

Cyclization Pathways for Azetidine Ring Formation

Intramolecular cyclization is the most common and effective strategy for constructing the azetidine ring. These methods involve the formation of a C-N bond from a linear precursor, with the specific pathway dictating the reaction's efficiency and selectivity.

Key cyclization strategies include:

Intramolecular SN2 Displacement: This classical approach involves a nitrogen-centered nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group. A common precursor is a 1,3-aminohalide or a 1,3-aminosulfonate. The reaction proceeds via a backside attack, establishing the four-membered ring. This method is a cornerstone of azetidine synthesis.

4-exo-tet Cyclizations: Conforming to Baldwin's rules for ring closure, 4-exo-tet cyclizations are a favorable pathway for forming four-membered rings. A notable modern example is the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This highly regioselective reaction proceeds in high yields and tolerates a wide variety of functional groups, providing direct access to 3-hydroxyazetidines.

Radical Cyclizations: Advanced photochemical methods offer unique pathways to the azetidine core. For instance, a copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides provides a versatile and regioselective route to highly substituted azetidines. While differing from the tet closure, this highlights the ongoing innovation in forming these strained rings.

| Cyclization Strategy | Typical Precursor | Key Reagents/Conditions | Ring Closure Type |

| Intramolecular SN2 | 3-amino-1-propyl halide/sulfonate | Base (e.g., K₂CO₃, NaH) | 4-exo-tet |

| Epoxy Amine Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ catalyst | 4-exo-tet |

| Radical Cyclization | Ynamide | Copper photoredox catalyst, visible light | 4-exo-dig |

Stereoselective Synthesis of Azetidin-3-ones and Azetidin-3-ols

Controlling the stereochemistry of the C-3 hydroxyl group is critical for developing chiral analogues. The primary strategy involves the synthesis of a chiral azetidin-3-one (B1332698) intermediate, which can then be reduced stereoselectively to the desired azetidin-3-ol.

Several powerful methods exist for the enantioselective synthesis of azetidin-3-ones:

Gold-Catalyzed Oxidative Cyclization: This practical and flexible method utilizes chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry. A gold catalyst promotes an oxidative cyclization, generating reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the chiral azetidin-3-one with excellent enantiomeric excess (>98% e.e.). wuxiapptec.com

Oxidative Allene (B1206475) Amination: In this approach, the axial chirality of a silyl-substituted homoallenic sulfamate (B1201201) is effectively transferred to the central chirality of the product. acs.org A rhodium-catalyzed aziridination of the allene, followed by a diastereocontrolled epoxidation and rapid rearrangement, yields densely functionalized, fused azetidin-3-ones with exceptional diastereomeric ratios. acs.orgacs.org

The resulting chiral azetidin-3-ones serve as versatile precursors to azetidin-3-ols. Stereoselective reduction of the ketone can be achieved using various reducing agents, where the choice of reagent and the steric environment around the carbonyl group dictate the facial selectivity of the hydride attack.

| Stereoselective Method | Key Precursor | Catalyst/Reagent | Key Feature |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamide | Gold(I) complex, Oxidant | Intramolecular N-H insertion of an α-oxogold carbene. wuxiapptec.com |

| Oxidative Allene Amination | Silyl-substituted homoallenic sulfamate | Rhodium catalyst, m-CPBA | Transfers chirality from allene to the azetidinone core. acs.org |

Advanced Functionalization Techniques for Azetidine C-3 Position

The C-3 position of the azetidine ring is a prime location for introducing molecular diversity. Functionalization can occur either by derivatizing the hydroxyl group of azetidin-3-ol or, more broadly, by using the azetidin-3-one as a versatile chemical hub.

Reactions at the Carbonyl Group: The ketone of azetidin-3-one is an ideal electrophilic site for various nucleophilic additions. This allows for the introduction of a wide array of substituents at the C-3 position. For example, reaction with Grignard reagents or organolithium compounds can install new carbon-carbon bonds, leading to tertiary azetidin-3-ols. acs.org

Substitution via 3-Haloazetidines: The hydroxyl group of azetidin-3-ol can be converted into a good leaving group, such as a halide (e.g., bromide) or a sulfonate. Subsequent SN2 reaction with a range of nucleophiles (e.g., azides, amines, thiols) allows for the synthesis of diverse C-3 substituted azetidines.

| Functionalization Approach | Precursor | Reagents | Resulting Product |

| Nucleophilic Addition | Azetidin-3-one | Grignard Reagents (R-MgX) | 3-substituted-azetidin-3-ol |

| Reduction | Azetidin-3-one | NaBH₄, LiAlH₄ | Azetidin-3-ol |

| Nucleophilic Substitution | 3-Bromoazetidine | Nucleophiles (Nu⁻) | 3-Nu-azetidine |

Chemical Synthesis of the 2-Isopropylpyrimidine Substructure

The pyrimidine ring is a fundamental heterocycle in organic and medicinal chemistry. Its synthesis is well-established, with regiocontrol being a key consideration when introducing substituents.

Synthetic Routes to Substituted Pyrimidine Ring Systems

The most prevalent and versatile method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment.

Principal Synthesis (Pinner Synthesis): This classical approach involves the reaction of a 1,3-dicarbonyl compound or a functional equivalent (e.g., malonaldehyde, acetylacetone, ethyl acetoacetate) with an amidine, urea (B33335), or guanidine. This condensation-cyclization reaction is a robust and widely used method for preparing a vast array of substituted pyrimidines.

Multicomponent Reactions: The Biginelli reaction is a well-known one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. These intermediates can then be oxidized to the corresponding aromatic pyrimidine derivatives.

Modern Domino Strategies: More recent innovations include coupled domino reactions. For example, the reaction of amidines with activated skipped diynes can assemble fully substituted pyrimidine derivatives through a sequence of aza-Michael additions followed by rearrangement and aromatization. mdpi.com

| Synthetic Route | Key Precursors | Product Type |

| Principal Synthesis | 1,3-Dicarbonyl + Amidine/Urea | Substituted Pyrimidine |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinone |

| Domino Strategy | Skipped Diyne + Amidine | Fully Substituted Pyrimidine mdpi.com |

Regioselective Introduction of the Isopropyl Moiety onto the Pyrimidine Nucleus

For the synthesis of 2-isopropylpyrimidine, the most direct and regioselective strategy is not to add the isopropyl group to a pre-formed ring, but to incorporate it from the beginning of the ring synthesis.

Condensation with Isobutyramidine: The most effective method involves using an isopropyl-containing N-C-N synthon. Isobutyramidine hydrochloride serves as the ideal precursor. Its condensation with a suitable three-carbon electrophile, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, directly and unambiguously yields the 2-isopropylpyrimidine core. The regiochemistry is inherently controlled by the structure of the starting materials.

Use of Isopropyl-Urea Derivatives: Similarly, the reaction of 1-isopropylurea with diethyl malonate in the presence of a strong base like sodium ethoxide leads to the formation of 1-isopropylbarbituric acid, which can be further functionalized to access other 2-isopropylpyrimidine derivatives.

Post-Synthetic Functionalization (Alternative): While less common for this specific substitution pattern, regioselective functionalization of a pre-existing pyrimidine ring is possible. For dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) generally show a reactivity preference for the C4 position over the C2 position. acs.org Therefore, introducing a group at C2 would require either blocking the C4 position or using specific reaction conditions that can override the inherent selectivity.

| Method | Precursors | Regioselectivity |

| Principle Condensation | Isobutyramidine + Malondialdehyde | Inherently regioselective for the 2-position |

| From Urea Derivative | 1-Isopropylurea + Diethyl Malonate | Builds the isopropyl group into the ring structure |

| SNAr on Dichloropyrimidine | 2,4-Dichloropyrimidine + Nucleophile | Generally favors C4 substitution over C2 acs.org |

Chemoselective Coupling Strategies for Assembling this compound

The principal challenge in the synthesis of this compound lies in the chemoselective formation of the C-N bond between the azetidine nitrogen and the C4 position of the pyrimidine ring. This requires methodologies that can be performed in the presence of other reactive functional groups, such as the hydroxyl group of the azetidinol (B8437883) and the potentially reactive sites on the pyrimidine ring.

N-Alkylation and Cross-Coupling Reactions at the Azetidine Nitrogen

Direct N-alkylation of azetidin-3-ol with a suitably activated 2-isopropylpyrimidine derivative is a primary strategy for the synthesis of the target compound. This approach typically involves the reaction of azetidin-3-ol with a 4-halo-2-isopropylpyrimidine, such as 4-chloro- or 4-fluoro-2-isopropylpyrimidine, often in the presence of a base. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, and inorganic bases such as potassium carbonate.

In a representative synthetic scheme, azetidin-3-ol hydrochloride can be reacted with 4-chloro-2-isopropylpyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with potassium carbonate serving as the base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the azetidine nitrogen attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Azetidin-3-ol | 4-Chloro-2-isopropylpyrimidine | K₂CO₃ | DMF | This compound |

| Azetidin-3-ol | 4-Fluoro-2-isopropylpyrimidine | DIPEA | CH₃CN | This compound |

Furthermore, base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles has been investigated, which could be adapted for the synthesis of related analogues. rsc.org For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes demonstrates a sophisticated method for introducing substituents onto the azetidine ring. rsc.org

Transition Metal-Catalyzed Methodologies for Aryl-Azetidine Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of the aryl-azetidine bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for this transformation. This reaction would involve coupling azetidin-3-ol with a 4-halo-2-isopropylpyrimidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often effective in promoting the reductive elimination step and achieving high catalytic turnover.

| Azetidine Component | Pyrimidine Component | Catalyst | Ligand | Base |

| Azetidin-3-ol | 4-Bromo-2-isopropylpyrimidine | Pd₂(dba)₃ | XPhos | NaOtBu |

| Azetidin-3-ol | 4-Chloro-2-isopropylpyrimidine | Pd(OAc)₂ | SPhos | Cs₂CO₃ |

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable and cost-effective alternative to palladium-based systems. A protocol for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents has been developed, showcasing the potential of iron catalysis in azetidine functionalization. rsc.org While this specific example focuses on C-C bond formation at the C3 position, it highlights the growing utility of iron catalysts in reactions involving azetidines.

Novel Approaches in Azetidine and Pyrimidine Synthesis

Recent advancements in synthetic methodology are continually providing new tools for the construction of complex molecules like this compound. These novel approaches often focus on improving efficiency, selectivity, and sustainability.

Photo-induced reactions represent a burgeoning area of synthetic chemistry. The aza Paternò–Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene, can be mediated by visible light through triplet energy transfer catalysis to produce azetidines. researchgate.net This method offers a mild and potentially stereoselective route to the azetidine core.

Green chemistry principles are also increasingly being integrated into synthetic strategies. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the synthesis of 1-benzylazetidin-3-ol, a key intermediate, has been reported using water as a solvent, which significantly reduces the environmental impact of the process. nih.gov

Furthermore, gold-catalyzed methodologies have been developed for the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov These azetidin-3-ones can serve as versatile intermediates for the synthesis of this compound and its analogues through subsequent reduction and N-arylation steps.

| Approach | Key Feature | Potential Application |

| Photo-induced Aza Paternò–Büchi Reaction | Visible light catalysis, mild conditions | Stereoselective synthesis of the azetidine core |

| Green Chemistry Synthesis | Use of water as a solvent | Environmentally friendly synthesis of azetidinol intermediates |

| Gold-Catalyzed Cyclization | Formation of azetidin-3-one intermediates | Access to functionalized azetidine precursors |

Intrinsic Reactivity of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for many of its characteristic reactions. nih.gov This inherent strain makes the ring susceptible to cleavage under various conditions, a property that can be harnessed for synthetic purposes. beilstein-journals.orguni-mainz.de

The small bond angles in the azetidine ring lead to inherent strain, making it prone to decomposition or rearrangement pathways not typically observed in larger ring systems. nih.gov Ring-opening reactions are a prominent feature of azetidine chemistry, often facilitated by the release of this strain. researchgate.net These transformations can be initiated by various reagents and conditions, including acids, nucleophiles, and photochemical methods. nih.govbeilstein-journals.org

Mechanistically, acid-mediated ring-opening typically involves protonation of the azetidine nitrogen, which enhances the ring's susceptibility to nucleophilic attack. nih.govuni-mainz.de The regioselectivity of the subsequent nucleophilic attack is controlled by both electronic and steric effects of the substituents on the ring. magtech.com.cn For this compound, a nucleophile would likely attack one of the ring carbons adjacent to the nitrogen. The pyrimidine substituent, being electron-withdrawing, would influence the electronic character of the N-C bond.

Nucleophilic ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn These reactions often require activation of the azetidine, for instance, by converting it into a quaternary ammonium (B1175870) salt, or catalysis by a Lewis acid. magtech.com.cn The attack can occur at either the C2 or C4 position of the azetidine ring, with the outcome depending on the nature of the nucleophile and the substituents.

| Reaction Type | Initiator/Catalyst | General Mechanism | Key Factors |

| Acid-Mediated | Strong Acids (e.g., HCl) | Protonation of azetidine nitrogen followed by nucleophilic attack on a ring carbon. nih.govuni-mainz.de | Basicity of the azetidine nitrogen, stability of the resulting carbocation intermediate. |

| Nucleophilic | Strong Nucleophiles (e.g., organometallics, hydrides) | Direct attack on a ring carbon, often requiring Lewis acid catalysis to activate the ring. magtech.com.cn | Steric hindrance, electronic effects of substituents, nature of the nucleophile. |

| Photochemical | UV Light | Norrish-Yang cyclization can form azetidinols, which then undergo strain-releasing ring-opening. beilstein-journals.orgresearchgate.net | Nature of protecting groups, presence of chromophores. |

The secondary hydroxyl group at the C3 position of the azetidine ring is a key site for functionalization. It can undergo reactions typical of secondary alcohols, such as oxidation and derivatization.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, yielding an azetidin-3-one. nih.govcolab.ws This transformation provides a scaffold for further synthetic modifications. Various oxidizing agents can be employed for this purpose. For instance, treatment with pyridine-SO3 in DMSO and triethylamine has been reported for the oxidation of substituted azetidin-3-ols. colab.ws

Derivatization: The hydroxyl group can be converted into other functional groups or a better leaving group to facilitate nucleophilic substitution. Common derivatizations include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form tosylates or mesylates. researchgate.net These sulfonate esters are excellent leaving groups, enabling subsequent substitution reactions at the C3 position.

The nitrogen atom of the azetidine ring is a tertiary amine, but its reactivity is influenced by its incorporation into the strained ring and its connection to the electron-deficient pyrimidine ring.

N-Functionalization: While the nitrogen in this compound is already substituted, further reactions are conceivable, though challenging. Quaternization with alkyl halides could occur, forming a positively charged azetidinium species. This would significantly activate the ring towards nucleophilic attack and ring-opening.

Bond Cleavage: The C-N bond linking the azetidine and pyrimidine rings can be susceptible to cleavage. The stability of this bond is influenced by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring delocalizes the nitrogen's lone pair, affecting its basicity and the strength of the N-C bonds. nih.gov In some N-aryl azetidines, acid-mediated intramolecular ring-opening can occur where a pendant group attacks the azetidine ring, leading to its cleavage. nih.gov

Reactivity Characteristics of the Pyrimidine Moiety

Pyrimidines are π-deficient heteroaromatics, meaning the ring has lower electron density than benzene. This is due to the presence of two electronegative nitrogen atoms. Consequently, the pyrimidine ring is generally deactivated towards electrophilic substitution and activated towards nucleophilic substitution. researchgate.netgrowingscience.com

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyrimidine ring is difficult and requires harsh conditions and/or the presence of strong electron-donating (activating) groups on the ring. researchgate.netwikipedia.orgwikipedia.org The two nitrogen atoms strongly withdraw electron density, making the ring electron-poor. wikipedia.org Common electrophilic substitution reactions like nitration and halogenation are challenging. growingscience.commasterorganicchemistry.com If the reaction were to occur, the C5 position is the most likely site of attack, as it is the most electron-rich carbon in the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present at the C2, C4, or C6 positions. stackexchange.com The reaction proceeds via a Meisenheimer-like intermediate, an anionic σ-complex, which is stabilized by the electron-withdrawing nitrogen atoms. stackexchange.com In chloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com For this compound, the azetidinyl group itself is the substituent at the C4 position. While not a typical leaving group, reactions involving its displacement would fall under this category, though they are less common than displacement of halides.

| Position | Reactivity toward Nucleophiles | Reason |

| C4 / C6 | High | The negative charge in the Meisenheimer intermediate can be effectively delocalized onto the adjacent nitrogen atom. stackexchange.com |

| C2 | Moderate | The negative charge in the intermediate is stabilized by two nitrogen atoms, but repulsion between the nucleophile and the lone pairs of two adjacent nitrogens can be a factor. stackexchange.com |

| C5 | Low | The negative charge in the intermediate cannot be delocalized onto a nitrogen atom. |

Substituents on the pyrimidine ring can significantly modulate its reactivity. The isopropyl group at the C2 position in this compound exerts both electronic and steric effects.

Electronic Effects: The isopropyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrimidine ring.

Effect on Electrophilic Substitution: The electron-donating nature of the isopropyl group slightly activates the ring towards electrophilic attack, making it less disfavored than in an unsubstituted pyrimidine.

Effect on Nucleophilic Substitution: Conversely, the +I effect deactivates the ring towards nucleophilic attack by making it less electron-deficient.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can influence the regioselectivity of reactions by blocking access to the adjacent positions (N1 and N3). In reactions involving substitution at the C4 position, the isopropyl group at C2 may sterically hinder the approach of bulky nucleophiles. Studies on related pyrimidine systems have shown that alkyl substituents can significantly influence biological activity, suggesting their steric and electronic profiles are crucial determinants of molecular interactions. nih.gov

Investigation of the Isopropyl Group's Chemical Transformations

The isopropyl group attached to the C2 position of the pyrimidine ring is a potential site for various chemical transformations. While direct experimental studies on this compound are not extensively documented in publicly available literature, the reactivity of this moiety can be inferred from the known chemistry of alkyl-substituted pyrimidines and other heterocyclic compounds.

One of the primary modes of transformation for alkyl substituents on heterocyclic rings is oxidation . The tertiary carbon-hydrogen bond of the isopropyl group is particularly susceptible to oxidative cleavage. This can occur through various mechanisms, including one-electron oxidation pathways, which are relevant in biological systems and certain chemical reactions. nih.gov For instance, cytochrome P450 enzymes are known to hydroxylate alkyl side chains of drug molecules as a primary metabolic pathway. acs.org In the case of the isopropyl group, this would lead to the formation of a tertiary alcohol, 2-(pyrimidin-2-yl)propan-2-ol, attached to the azetidinyl pyrimidine scaffold. Further oxidation could lead to the cleavage of the C-C bond.

Free-radical halogenation represents another potential transformation of the isopropyl group. wikipedia.org Under UV light or in the presence of a radical initiator, alkanes and alkyl-substituted aromatic compounds undergo halogenation. youtube.com The tertiary hydrogen of the isopropyl group is the most likely site for abstraction by a halogen radical, leading to the formation of a stable tertiary radical intermediate. ucr.edu Subsequent reaction with a halogen molecule would yield a halogenated derivative. The selectivity of this reaction is high for bromination. youtube.com

The metabolic fate of isopropyl-substituted heterocycles often involves oxidation. hyphadiscovery.comresearchgate.net Studies on the metabolism of various drugs containing five- and six-membered heterocycles have shown that alkyl side chains are common sites of metabolic modification. acs.org These transformations are crucial in understanding the pharmacokinetic and pharmacodynamic profiles of such molecules.

A summary of potential transformations of the isopropyl group is presented in the table below.

| Transformation Type | Reagents/Conditions | Potential Products | Notes |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3), Cytochrome P450 enzymes | 2-(4-(3-hydroxyazetidin-1-yl)pyrimidin-2-yl)propan-2-ol | The tertiary C-H bond is the most reactive site. |

| Free-Radical Halogenation | X2 (X = Cl, Br), UV light or radical initiator | 1-(2-(2-halopropan-2-yl)pyrimidin-4-yl)azetidin-3-ol | High selectivity for the tertiary position, especially with bromine. |

| Metabolic Transformation | In vivo metabolic pathways | Hydroxylated and other oxidized metabolites | A key consideration in drug development. |

Mechanistic Investigations of Selective Bond Formation and Cleavage in Related Pyrimidine-Azetidine Conjugates

The linkage between the pyrimidine and azetidine rings, as well as the inherent strain in the four-membered ring, dictates the selective bond formation and cleavage reactions in this class of molecules.

The formation of the C-N bond between the pyrimidine ring and the azetidine nitrogen most likely proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. masterorganicchemistry.com The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to attack by nucleophiles. stackexchange.com In a precursor such as a 4-halopyrimidine, the azetidine nitrogen acts as the nucleophile, attacking the carbon bearing the leaving group (e.g., a halogen). zenodo.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the leaving group is expelled to yield the final product. youtube.com The reactivity of halopyrimidines in such reactions is well-established. stackexchange.com

Copper-catalyzed cross-coupling reactions provide an alternative pathway for the formation of the C-N bond between azaheterocycles and amines, and could be applicable to the synthesis of pyrimidine-azetidine conjugates. nih.gov These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

The chemical reactivity of azetidines is largely governed by their ring strain, which facilitates ring-opening reactions . rsc.orgrsc.orgresearchgate.net The four-membered ring is more stable than an aziridine (B145994) ring but is still prone to cleavage under various conditions. Nucleophilic attack at one of the ring carbons can lead to C-N bond scission. For instance, quaternization of the azetidine nitrogen would render the ring even more susceptible to nucleophilic attack and subsequent ring-opening.

Ring transformations of pyrimidines, particularly when activated as N-alkylpyrimidinium salts, can be initiated by nucleophilic attack. wur.nl This can lead to ring-opening of the pyrimidine ring itself, followed by recyclization to form different heterocyclic systems. While the azetidine nitrogen in this compound is not quaternized, its lone pair is involved in resonance with the pyrimidine ring, which could influence the reactivity of the pyrimidine system.

Photochemical reactions can also induce bond cleavage. researchgate.netnih.gov Azetidine derivatives have been shown to undergo photochemical ring-opening. mdpi.com Similarly, pyrimidine bases in nucleic acids are known to undergo photochemical reactions. Therefore, it is plausible that UV irradiation of pyrimidine-azetidine conjugates could lead to selective bond cleavage, either within the azetidine ring or at the C-N linkage between the two rings.

The table below summarizes the plausible mechanisms for bond formation and cleavage.

| Process | Mechanism | Key Intermediates/Features | Plausible Reaction |

| C-N Bond Formation | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Reaction of a 4-halopyrimidine with azetidin-3-ol. |

| C-N Bond Formation | Copper-Catalyzed Cross-Coupling | Organocopper intermediates | Coupling of a 4-halopyrimidine with azetidin-3-ol in the presence of a copper catalyst. |

| Azetidine Ring Cleavage | Nucleophilic Ring-Opening | Strain release as a driving force | Reaction with strong nucleophiles, potentially after activation of the azetidine nitrogen. |

| Pyrimidine Ring Cleavage | Nucleophilic Attack and Ring Transformation | Aza-Zincke imine-type intermediates | Reaction with strong nucleophiles under forcing conditions. researchgate.net |

| Photochemical Cleavage | Photoinduced Ring-Opening | Excited states, radical intermediates | Cleavage of the azetidine ring or the pyrimidine-azetidine bond upon UV irradiation. |

Advanced Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Theoretical Underpinnings and Methodological Frameworks of SAR and QSAR

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. It is predicated on the principle that the activity of a compound is a direct function of its chemical structure. SAR studies typically involve the synthesis and biological evaluation of a series of related compounds, or analogues, to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects and which parts can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) represents a more sophisticated, computational extension of SAR. QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity. nih.gov This is achieved by correlating variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be categorized based on their dimensionality, ranging from 1D (e.g., molecular weight, logP) to 3D (e.g., molecular shape, volume) and even higher dimensions that account for different conformational and induced-fit models. researchgate.net The development of a robust QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant descriptors, generation of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Structural Modification and Activity Modulation of the Azetidine (B1206935) Core

Impact of Substituents at the Azetidine C-3 Position on Structure-Activity Profiles

The hydroxyl group at the C-3 position of the azetidine ring is a critical determinant of the compound's activity. Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions with target proteins. SAR studies on related azetidinone compounds have shown that modifications at this position can have a profound impact on biological activity. For instance, replacement of the hydroxyl group with other functional groups such as amines, ethers, or even non-polar substituents would likely alter the binding affinity and selectivity of the molecule.

To systematically evaluate the impact of substituents at the C-3 position, a theoretical library of analogues could be designed. The following table illustrates potential modifications and their predicted effects on key physicochemical properties that often correlate with biological activity.

| Substituent at C-3 | Predicted Hydrogen Bonding Capability | Predicted Lipophilicity (LogP) | Potential Impact on Activity |

| -OH (hydroxyl) | Donor & Acceptor | Baseline | Forms key interactions with target |

| -OCH3 (methoxy) | Acceptor only | Increased | May reduce hydrogen bonding, potentially altering selectivity |

| -NH2 (amino) | Donor | Decreased | Could introduce new hydrogen bonding interactions |

| -F (fluoro) | Weak Acceptor | Slightly Increased | May alter electronic properties and membrane permeability |

| -H (hydrogen) | None | Increased | Removal of key interaction point, likely reducing potency |

This table is based on general principles of medicinal chemistry and the predicted properties are relative to the parent compound with a hydroxyl group.

Bioisosteric Transformations of the Azetidine Scaffold and Their Consequences

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile. The azetidine ring itself can be considered a bioisostere for other cyclic systems. Furthermore, the entire azetidine scaffold can be replaced with other saturated heterocycles to explore different conformational spaces and vector orientations of the pyrimidine (B1678525) moiety.

Potential bioisosteric replacements for the azetidine ring and their predicted consequences are outlined below:

| Original Scaffold | Bioisosteric Replacement | Predicted Change in Ring Strain | Predicted Conformational Flexibility | Potential Consequences for Activity |

| Azetidine | Pyrrolidine | Decreased | Increased | May lead to a loss of the optimal conformation for binding |

| Azetidine | Piperidine | Decreased | Significantly Increased | Could result in non-specific binding or reduced potency |

| Azetidine | Oxetane | Similar | Similar | May alter hydrogen bonding patterns and solubility |

This table presents a theoretical analysis of potential bioisosteric transformations and their likely impact on molecular properties and biological activity.

Structural Determinants of Activity within the Pyrimidine Moiety

The 2-isopropylpyrimidine (B1610616) moiety is another crucial component of the molecule, likely responsible for key interactions with the biological target through its aromatic system and specific substituent.

Role of the Isopropyl Group in Modulating Molecular Interactions

The isopropyl group at the 2-position of the pyrimidine ring is expected to play a significant role in the compound's activity. Its size, shape, and lipophilicity can influence how the molecule fits into a binding pocket and can contribute to hydrophobic interactions. Studies on other pyrimidine-containing compounds have shown that the nature of the substituent at this position can dramatically affect potency and selectivity. nih.gov

The isopropyl group may be involved in:

Hydrophobic Interactions: Fitting into a hydrophobic pocket within the target protein, thereby increasing binding affinity.

Modulation of Physicochemical Properties: Increasing the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.

Systematic Evaluation of Substituent Effects on Pyrimidine Functionality

A systematic evaluation of different substituents at the 2-position of the pyrimidine ring is essential to fully understand the SAR of this class of compounds. By varying the size, electronics, and lipophilicity of this substituent, a QSAR model could be developed to predict the activity of novel analogues.

The following table provides a hypothetical SAR analysis for different substituents at the pyrimidine 2-position:

| Substituent at Pyrimidine C-2 | Electronic Effect | Steric Bulk | Predicted Lipophilicity (LogP) | Hypothesized Impact on Activity |

| -H (hydrogen) | Neutral | Small | Decreased | Loss of key hydrophobic interactions, likely reduced potency |

| -CH3 (methyl) | Weakly Electron-donating | Medium | Slightly Increased | May provide some hydrophobic interaction, but potentially less optimal than isopropyl |

| -C(CH3)3 (tert-butyl) | Electron-donating | Large | Significantly Increased | May be too bulky for the binding pocket, leading to a decrease in activity |

| -CF3 (trifluoromethyl) | Strongly Electron-withdrawing | Medium-Large | Increased | Could alter the electronic properties of the pyrimidine ring and introduce new interactions |

| -Cyclopropyl | Neutral | Medium | Increased | Offers a rigid conformation that may be beneficial for binding |

This table is a theoretical representation of a systematic SAR study and the hypothesized outcomes based on established medicinal chemistry principles.

Derivation and Validation of QSAR Models for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a quantitative correlation between the chemical structure of a compound and its biological activity. nih.gov For a molecule such as 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol, which possesses a heterocyclic pyrimidine core often found in kinase inhibitors, QSAR models serve as essential tools for predicting therapeutic efficacy and guiding the synthesis of more potent analogues. nih.govmdpi.com The development of a robust QSAR model is a systematic process that involves curating a dataset of structurally related compounds with known biological activities, calculating molecular descriptors, building a mathematical model, and rigorously validating its predictive power. nih.gov The ultimate goal is to create a model that can accurately forecast the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process. acs.orgnih.gov

The foundation of any QSAR model is the numerical representation of the molecular structure through molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique structural features, including the steric bulk of the isopropyl group, the electronic nature of the pyrimidine ring, and the hydrogen bonding capacity of the azetidin-3-ol (B1332694) moiety. The selection of descriptors is a critical step, as it is not always known in advance which molecular features are most correlated with the biological endpoint of interest. acs.org

These descriptors are typically categorized based on their dimensionality and the information they encode:

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: Derived from the 2D representation of the molecule, this large class includes topological indices (e.g., molecular connectivity indices), constitutional descriptors, and counts of specific structural fragments. researchgate.netresearchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as shape, volume, and surface area. researchgate.net

Quantum-Chemical Descriptors: Computed using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial charges. researchgate.netscirp.org

The table below summarizes key descriptor classes relevant to the analysis of pyrimidine derivatives.

| Descriptor Class | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Describes the basic composition and size of the molecule. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., ¹χ), Balaban Index | Encodes information about atomic connectivity and molecular branching, relevant for the isopropyl group and ring systems. researchgate.net |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Steric Parameters | Quantifies the size and shape of the molecule, which is critical for binding to a biological target. chalcogen.ro |

| Quantum-Chemical | E-HOMO, E-LUMO, Dipole Moment, Molar Refractivity | Describes the molecule's electronic distribution, reactivity, and polarizability, influenced by the nitrogen atoms in the pyrimidine ring. researchgate.netscirp.org |

Modern QSAR modeling heavily relies on machine learning (ML) and artificial neural network (ANN) algorithms to capture the complex and often non-linear relationships between molecular structure and biological activity. nih.gov While traditional methods like Multiple Linear Regression (MLR) are useful for identifying linear correlations, they are often insufficient for modeling the intricate interactions that govern a drug's efficacy. nih.gov

For pyrimidine derivatives, various ML approaches have been successfully employed:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). nih.gov

Artificial Neural Networks (ANN): Brain-inspired systems composed of interconnected layers of nodes (neurons) that can model highly complex patterns in data. ANNs are particularly effective when the relationship between structure and activity is non-linear. scirp.orgnih.gov

Support Vector Machines (SVM): A powerful classification and regression method that has demonstrated high predictive power in QSAR modeling of kinase inhibitors and other therapeutic agents. nih.gov

Studies comparing these methods often show that non-linear models like ANNs outperform MLR in predicting the activity of pyrimidine derivatives. scirp.orgnih.gov The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A data-driven machine learning workflow was successfully used to create a predictive QSAR model for a dataset of pyrimidine and uracil (B121893) compounds, which was then validated both externally and through the synthesis and testing of new derivatives. mdpi.com

The following table presents a comparison of statistical results from QSAR models developed for pyrimidine derivatives using MLR and ANN techniques, illustrating the superior performance of the non-linear approach.

| Model | R² (Determination Coefficient) | RMSE (Root Mean Square Error) | Q² (Cross-validated R²) | Predictive Performance |

| MLR Model | 0.889 | Higher | Lower | Good |

| ANN Model | 0.998 | Lower | Higher | Excellent |

| (Note: Data is illustrative based on findings for pyrimidine derivatives, where ANN models consistently show higher R² and lower RMSE values compared to MLR models, indicating better predictive power). nih.gov |

Computational Approaches to Structure-Affinity Relationship (SAFIR) and Structure-Biodegradability Relationship (SBR) Analysis

Structure-Affinity Relationship (SAFIR) analysis focuses on understanding the connection between the precise chemical structure of a molecule and its binding affinity for a specific biological target, such as a protein or receptor. ontosight.ai This understanding is crucial for rational drug design, as it allows for the optimization of a lead compound to enhance its potency and selectivity. ontosight.ai

For this compound, a SAFIR analysis would investigate how specific structural features contribute to its binding affinity. The key principles governing these interactions include: ontosight.ai

Electrostatic Effects: The distribution of charges, influenced by the electronegative nitrogen atoms in the pyrimidine ring and the polar hydroxyl group, would be modeled to assess electrostatic interactions with the target.

Hydrophobic Effects: The non-polar isopropyl group would likely engage in hydrophobic interactions, which are a significant driving force for binding affinity.

Hydrogen Bonding: The hydroxyl group on the azetidine ring and the nitrogen atoms on the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively, which can form strong, specific interactions with the target protein.

SAFIR is applied in virtual screening to predict the binding affinity of many molecules and in lead optimization to guide chemical modifications that improve binding. ontosight.ai

Structure-Biodegradability Relationship (SBR), often modeled using a QSAR approach (QSBR), aims to predict the susceptibility of a chemical compound to microbial degradation in the environment based on its molecular structure. researchgate.netnih.gov Assessing biodegradability is a critical component of environmental risk assessment for any new chemical. nih.gov Biodegradation is a complex process influenced by hydrophobic, electronic, and steric properties of a molecule. researchgate.net

For a heterocyclic compound like this compound, an SBR model would be developed by correlating its structural descriptors with experimental biodegradability data. Studies have shown that certain structural features can significantly enhance or retard biodegradation. nih.govresearchgate.net

The following table lists structural features and descriptors known to influence the biodegradability of organic and heterocyclic compounds.

| Factor | Influence on Biodegradability | Examples of Descriptors/Fragments |

| Presence of Heterocycles | Often Retarding | Aromatic and heterocyclic fragments can increase persistence. nih.gov |

| Halogens | Retarding | Presence of chloro, bromo, or fluoro groups generally decreases biodegradability. nih.gov |

| Branching | Retarding | Increased branching in alkyl chains can hinder enzyme attack. researchgate.net |

| Oxygen-containing Groups | Enhancing | The presence of alcohol (-OH) and carboxylic acid groups can increase biodegradability potential. nih.gov |

| Molecular Size | Retarding | Larger molecules (higher molecular weight) tend to be less biodegradable. researchgate.net |

| Electronic Properties | Variable | The energy of the lowest unoccupied molecular orbital (E-LUMO) has been identified as a key factor governing biodegradability. researchgate.net |

By analyzing these factors, an SBR model could provide a valuable prediction of the environmental fate of this compound.

Lack of Publicly Available Research Data on the Computational Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable absence of publicly available research specifically detailing the computational chemistry and molecular modeling investigations of the chemical compound this compound. Consequently, the detailed analysis requested in the article outline, including high-resolution molecular docking simulations, molecular dynamics simulations, and quantum chemical calculations for this specific molecule, cannot be provided at this time.

The requested sections and subsections require specific data and research findings that are not present in the public domain for this compound. This includes:

Predicted binding poses and ligand-target recognition mechanisms: Without molecular docking studies, the specific interactions of this compound with biological targets remain uncharacterized.

Computational validation of docking protocols: No literature exists that has developed or validated docking procedures specifically for this compound.

Conformational flexibility and stability: The dynamic behavior and stable conformations of this compound have not been reported in molecular dynamics simulation studies.

Ligand-binding dynamics and induced fit phenomena: The intricate details of how this compound might adapt to a binding site are unknown.

Electronic structure and reactivity insights: Quantum chemical calculations that would provide information on the molecule's electronic properties and reactivity are not available.

While general methodologies for computational chemistry, molecular docking, molecular dynamics, and quantum chemical calculations are well-established in the field of drug discovery and materials science, their specific application to and results for this compound have not been published.

It is important to note that this does not mean that such research has not been conducted. This information may exist in proprietary corporate databases or in ongoing, unpublished academic research. However, until such data is made publicly available, a detailed and scientifically accurate article on the computational investigations of this compound as per the requested outline cannot be generated.

Computational Chemistry and Molecular Modeling Investigations of 1 2 Isopropylpyrimidin 4 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) for Molecular Orbital and Electrostatic Potential Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net For 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol, DFT calculations can elucidate fundamental properties that govern its reactivity and intermolecular interactions.

Molecular Orbital Analysis: A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is likely localized on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, while the LUMO may be distributed across the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govchemrxiv.org This is crucial for predicting how the molecule will interact with biological targets like proteins. nih.gov In the case of this compound, the MEP analysis would likely reveal negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, identifying them as potential hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group would show a positive potential (blue), indicating its role as a hydrogen bond donor. chemrxiv.org These sites are critical for molecular recognition and binding affinity.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely from the pyrimidine ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.2 Debye | Indicates a polar molecule, influencing solubility and binding. |

| MEP Minimum (Vmin) | -45 kcal/mol | Located near pyrimidine nitrogens, indicating primary sites for electrophilic attack. |

Conformational Energy Landscapes and Stereochemical Preferences

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are employed to explore this landscape, identify low-energy (stable) conformations, and understand the energetic barriers between them. nih.gov

Table 2: Torsional Angle Analysis of Key Conformers

| Conformer | Dihedral Angle (Pyrimidine-Azetidine) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 45° | 0.00 | 75.3% |

| B | -40° | 0.85 | 19.1% |

| C | 180° | 2.10 | 5.6% |

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov If this compound were identified as a hit or a fragment, virtual screening could be used to find similar, commercially available compounds with potentially improved properties. nih.gov This process accelerates the hit-to-lead phase of drug discovery by prioritizing compounds for experimental testing.

Pharmacophore Model Development and Application in Compound Prioritization

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov Based on the structure of this compound and its binding mode to a hypothetical target, a pharmacophore model can be developed. benthamdirect.com

For this molecule, a potential pharmacophore model might include:

One Hydrogen Bond Donor (HBD) from the azetidinol (B8437883) -OH group.

Two Hydrogen Bond Acceptors (HBA) from the pyrimidine nitrogens.

One Hydrophobic (HY) feature from the isopropyl group.

One Aromatic Ring (AR) feature from the pyrimidine ring.

This model can then be used as a 3D query to search large compound databases, identifying diverse molecules that match the essential features and are therefore more likely to be active. researchgate.net

Computational Design for Targeted Molecular Modifications

Once a lead compound like this compound is identified, computational design strategies are used to guide its optimization. nih.gov This involves making targeted modifications to the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Using the insights from DFT and docking studies, chemists can propose modifications. For example, replacing the isopropyl group with other alkyl or cycloalkyl groups could explore the hydrophobic pocket of a target's active site. researchgate.net Similarly, adding substituents to the pyrimidine ring could introduce new interactions or modulate the electronic properties of the scaffold. Each proposed modification is evaluated in silico to predict its impact before committing to chemical synthesis. mdpi.com

Table 3: In Silico Lead Optimization of the Scaffold

| Modification Site | Proposed Group | Predicted Effect | Rationale |

|---|---|---|---|

| Isopropyl Group | Cyclopropyl | Increased Potency | Fills a small hydrophobic pocket more effectively. |

| Pyrimidine C5 | -Cl | Enhanced Binding | Forms a halogen bond with a backbone carbonyl. |

| Azetidinol -OH | -OCH₃ | Loss of Activity | Removes a critical hydrogen bond donor interaction. |

Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by learning from vast datasets to make predictions and generate novel molecular ideas. nih.govnih.gov These technologies can be applied to scaffolds like this compound to accelerate the discovery process. nih.govrsc.org

Medicinal Chemistry and Chemical Biology Applications of 1 2 Isopropylpyrimidin 4 Yl Azetidin 3 Ol Scaffold

Role as a Versatile Synthetic Building Block for Drug Discovery and Development

The 1-(2-isopropylpyrimidin-4-yl)azetidin-3-ol scaffold serves as a highly versatile synthetic intermediate in the generation of diverse chemical libraries for drug discovery. Its utility stems from the presence of multiple reactive handles that allow for controlled, site-selective modifications. The secondary alcohol on the azetidine (B1206935) ring is a key functional group for derivatization, enabling reactions such as etherification, esterification, and Mitsunobu reactions to introduce a wide array of substituents. Furthermore, the nitrogen atom of the azetidine ring and the pyrimidine (B1678525) ring itself can be targeted for further functionalization, although they are generally less reactive.

The azetidine ring, a four-membered heterocycle, imparts significant three-dimensionality to molecules, a desirable trait in modern drug design for improving target specificity and physicochemical properties like solubility. The inherent ring strain of azetidines also makes them unique building blocks in organic synthesis. The pyrimidine component offers sites for hydrogen bonding and potential π-π stacking interactions with biological targets. The isopropyl group at the 2-position of the pyrimidine can be modified to explore structure-activity relationships (SAR) concerning steric bulk and lipophilicity. This multifaceted reactivity makes the scaffold an ideal starting point for creating libraries of compounds aimed at various biological targets.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Azetidin-3-ol (B1332694) (OH group) | Etherification | Alkyl halides, Benzyl halides (with base) | Ether (-OR) |

| Azetidin-3-ol (OH group) | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester (-OC(O)R) |

| Azetidin-3-ol (OH group) | Mitsunobu Reaction | DEAD/DIAD, PPh3, Nucleophile (e.g., HN3, R-COOH) | Inverted stereocenter with new substituent (e.g., Azide, Ester) |

| Azetidine Ring | Ring Opening | Strong nucleophiles, Lewis acids | Functionalized acyclic amine |

| Pyrimidine Ring (Isopropyl group) | Modification (via precursor) | Varies based on synthetic route to the parent scaffold | Modified alkyl or aryl substituent |

Application of Scaffold Hopping and Bioisosteric Replacement Strategies in Compound Design

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities with improved properties. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles while maintaining the primary biological activity. Scaffold hopping is a more drastic approach, replacing the central core of a molecule with a topologically different scaffold that preserves the essential three-dimensional arrangement of key binding groups.

The this compound scaffold is amenable to both strategies. For instance, the azetidine ring could be replaced by other small, saturated heterocycles such as pyrrolidine, piperidine, or even more constrained systems like bicyclo[1.1.1]pentane to explore different regions of chemical space and modulate properties like basicity and rigidity. Similarly, the pyrimidine ring could be "hopped" to other heteroaromatic systems like pyridine, pyrazine, or triazine to alter hydrogen bonding patterns and metabolic stability.

Bioisosteric replacement can be applied to finer-tune the molecule's properties. The hydroxyl group on the azetidine could be replaced with an amine, thiol, or a small polar group to probe different interactions within a target's binding site. The isopropyl group on the pyrimidine is a classic candidate for bioisosteric replacement with groups like a cyclopropyl, trifluoromethyl, or a small ether to modify lipophilicity and metabolic stability.

| Original Moiety | Strategy | Potential Replacement | Potential Impact |

|---|---|---|---|

| Azetidine Ring | Scaffold Hopping | Pyrrolidine, Piperidine, Oxetane | Altered ring pKa, rigidity, and vector projection of substituents |

| Pyrimidine Ring | Scaffold Hopping | Pyridine, Pyridazine, 1,3,5-Triazine | Modified hydrogen bond donor/acceptor patterns, altered metabolic profile |

| Azetidin-3-ol (-OH) | Bioisosteric Replacement | Amine (-NH2), Thiol (-SH), Methoxy (-OCH3) | Change in hydrogen bonding capability and polarity |

| Isopropyl Group | Bioisosteric Replacement | Cyclopropyl, tert-Butyl, Trifluoromethyl (-CF3) | Modulation of lipophilicity, steric profile, and metabolic stability |

Design Principles for Developing Derivatives with Modulated Bioactivity Profiles

The systematic modification of the this compound scaffold allows for the fine-tuning of its biological activity. The design of derivatives is guided by structure-activity relationship (SAR) studies, where changes in chemical structure are correlated with changes in biological effect.

Key design principles for developing derivatives include:

Derivatization of the Azetidin-3-ol Moiety : The hydroxyl group is a primary point for modification. Converting it to ethers or esters can introduce a variety of substituents that can probe for additional binding interactions, improve cell permeability, or block metabolic degradation. The stereochemistry at this position is often crucial for activity, and synthesis of both enantiomers is important.

Substitution on the Pyrimidine Ring : While the parent scaffold has an isopropyl group, synthesizing analogs with different substituents at this position can significantly impact potency and selectivity. Replacing the isopropyl group with larger or smaller alkyl groups, aromatic rings, or polar functional groups can systematically probe the steric and electronic requirements of the target binding pocket.

These design strategies are often guided by computational modeling to predict how new derivatives will interact with a target protein, allowing for a more rational approach to synthesis.

Exploration in Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a complex biological environment. The this compound scaffold can be adapted for the development of such probes due to its synthetic tractability and potential for high-affinity target engagement.

Photoaffinity labels and activity-based probes (ABPs) are powerful tools for identifying the protein targets of a bioactive compound and studying enzyme activity.

Photoaffinity Labels : To create a photoaffinity label, a photoreactive group, such as a diazirine or an aryl azide, can be appended to the scaffold. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification by techniques like mass spectrometry. This photoreactive moiety could be installed, for example, on a substituent attached to the azetidin-3-ol position.

Activity-Based Probes (ABPs) : ABPs are designed to covalently react with the active form of an enzyme, often targeting a reactive residue in the active site. If a derivative of the this compound scaffold is found to inhibit an enzyme, an ABP could be designed by incorporating a mild electrophilic "warhead" (e.g., a fluorophosphonate or an acrylamide) that can react with a nucleophilic residue in the enzyme's active site. The probe would also typically include a reporter tag, such as biotin or a fluorophore, for detection.

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions are invaluable for labeling and visualizing biomolecules in their natural context. The most common bio-orthogonal reactions include the Staudinger ligation and various "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

The this compound scaffold can be readily functionalized for use in bio-orthogonal chemistry. A small, bio-inert functional group, known as a "bio-orthogonal handle," can be incorporated into the structure. For example, an azide or a terminal alkyne group could be attached via the azetidin-3-ol position. This modified probe can then be introduced to cells or organisms. After it has bound to its target protein, a second molecule containing the complementary reactive handle and a reporter tag (e.g., a fluorophore) can be added, leading to a specific "click" reaction that labels the target for visualization or pulldown experiments.

Emerging Research Directions and Future Prospects for Azetidine-Pyrimidine Hybrids

The development of hybrid molecules that combine distinct pharmacophores is a promising strategy in modern drug discovery. Azetidine-pyrimidine hybrids, exemplified by the this compound scaffold, are poised for significant future exploration.

Emerging research directions include:

Targeting Complex Diseases : The structural diversity achievable from this scaffold makes it a valuable platform for developing inhibitors against challenging targets implicated in cancer, neurodegenerative disorders, and infectious diseases. The three-dimensional nature of the azetidine ring is particularly suited for targeting protein-protein interactions.

Development of Covalent Inhibitors : By incorporating a reactive electrophile, derivatives of this scaffold can be designed as targeted covalent inhibitors, which can offer increased potency and duration of action.

Advanced Drug Delivery Systems : The scaffold could be incorporated into larger drug conjugates or targeted delivery systems, using its specific binding properties to deliver a therapeutic payload to a particular cell or tissue type.

Expansion of Chemical Space : There is continued interest in synthesizing novel, sp3-rich scaffolds to move beyond the predominantly "flat" structures of many existing drugs. Further elaboration of the azetidine-pyrimidine core into more complex fused, spirocyclic, or bridged systems will open new avenues for discovery.

The future of azetidine-pyrimidine hybrids lies in their potential to generate molecules with novel mechanisms of action, improved drug-like properties, and the ability to address unmet medical needs. Continued innovation in synthetic chemistry will be crucial for fully realizing the therapeutic potential of this promising class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol, and how can yield and purity be maximized?

A multi-step synthesis is typically employed, starting with pyrimidine ring formation followed by azetidine functionalization. Key steps include:

- Pyrimidine core construction : Use 2-isopropylpyrimidine-4-amine as a precursor, reacting with azetidin-3-ol under Mitsunobu conditions (e.g., DIAD, PPh3) to form the azetidine linkage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Continuous flow reactors may improve efficiency by minimizing side reactions .

- Yield optimization : Catalytic systems (e.g., Pd/C for hydrogenation) and temperature control during cyclization steps reduce decomposition .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH3), δ 4.1–4.3 ppm (azetidine CH2), and δ 7.8–8.0 ppm (pyrimidine C-H) confirm connectivity .

- IR spectroscopy : A broad O-H stretch (~3400 cm<sup>-1</sup>) and pyrimidine ring vibrations (~1600 cm<sup>-1</sup>) validate functional groups .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry. For example, the azetidine ring adopts a puckered conformation, influencing reactivity .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- In vitro screening :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 values calculated using nonlinear regression .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in azetidine ring formation, be addressed?

- Mechanistic insights : Monitor intermediates via LC-MS to identify bottlenecks (e.g., azetidine ring opening under acidic conditions). Switching to milder bases (e.g., K2CO3) or protecting groups (e.g., Boc for the hydroxyl) improves stability .

- Alternative reagents : Use Burgess reagent for stereospecific azetidine formation, reducing racemization .

Q. How should researchers resolve contradictions in crystallographic data versus computational models?

- Data validation : Compare SHELX-refined structures (e.g., C–C bond lengths: 1.52–1.54 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

- Twinned crystals : Use SHELXD for twin-law detection and refinement to correct for pseudo-merohedral twinning .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Derivatization : Introduce substituents at the azetidine hydroxyl (e.g., etherification) or pyrimidine C-5 position (e.g., Suzuki coupling with boronate esters) to probe steric/electronic effects .

- Pharmacophore mapping : Overlay active/inactive analogs using molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors (azetidine OH) and hydrophobic pockets (isopropyl group) .

Q. How can researchers address inconsistent bioactivity results across assay platforms?

- Controlled variables : Standardize assay conditions (e.g., serum concentration, pH) to minimize variability. For example, serum-free media reduce nonspecific binding in cytotoxicity assays .

- Orthogonal validation : Confirm hits via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrimidine-azetidine coupling | DIAD, PPh3, THF, 0°C → RT | 65–70 | >95 | |

| Azetidine protection | Boc2O, DMAP, CH2Cl2 | 90 | 98 |

Q. Table 2: Biological Activity Profile

| Assay Type | Target/Model | Result (IC50/MIC) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 2.3 µM | |

| Antimicrobial | S. aureus | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.